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molecular formula C10H17N5 B8362655 5-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine

5-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine

Cat. No. B8362655
M. Wt: 207.28 g/mol
InChI Key: DFFWICCUBVVKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883822B2

Procedure details

To a solution of 3-(4-methylpiperazin-1-yl)-5-nitropyridin-4-amine (CXVII) (382 mg, 1.61 mmol) in MeOH (11 mL) was added 10% Pd/C. The solution was purged with hydrogen and stirred at room temperature under hydrogen for 4 h. The suspension was filtered through Celite® and the concentrated under vacuum to produce 5-(4-methylpiperazin-1-yl)pyridine-3,4-diamine (CXVIII) as purple solid (330 mg, 1.59 mmol, 99% yield). 1H NMR (DMSO-d6, 500 MHz,): δ 2.18 (s, 3H), 2.34-2.36 (m, 4H), 3.13-3.16 (m, 4H), 3.89 (s, 2H), 5.20 (s, 2H), 5.94 (s, 1H), 7.31 (s, 1H); ESIMS found C10H17N5 m/z 208 (M+H).
Name
3-(4-methylpiperazin-1-yl)-5-nitropyridin-4-amine
Quantity
382 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[N:10][CH:11]=[C:12]([N+:15]([O-])=O)[C:13]=2[NH2:14])[CH2:4][CH2:3]1>CO.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[C:13]([NH2:14])=[C:12]([NH2:15])[CH:11]=[N:10][CH:9]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
3-(4-methylpiperazin-1-yl)-5-nitropyridin-4-amine
Quantity
382 mg
Type
reactant
Smiles
CN1CCN(CC1)C=1C=NC=C(C1N)[N+](=O)[O-]
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under hydrogen for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with hydrogen
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the concentrated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1CCN(CC1)C=1C(=C(C=NC1)N)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.59 mmol
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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